molecular formula C43H73N13O14 B12387302 H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH

H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH

Cat. No.: B12387302
M. Wt: 996.1 g/mol
InChI Key: AFLCUVMBGFCYAA-MXGWNDODSA-N
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Description

The compound H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH is a peptide composed of a sequence of amino acids: lysine, glutamic acid, glycine, valine, histidine, alanine, and threonine. Peptides like this one play crucial roles in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for efficient purification and high yields. The process involves:

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring consistency and scalability. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), enhance the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking peptide bonds using acids, bases, or enzymes.

    Oxidation: Modifying amino acid side chains, such as the oxidation of methionine to methionine sulfoxide.

    Reduction: Reducing disulfide bonds between cysteine residues.

    Substitution: Replacing specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in shorter peptide fragments or individual amino acids, while oxidation and reduction modify specific side chains or disulfide bonds .

Scientific Research Applications

Peptides like H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Lys-Glu-Gly-Val-Val-His-Gly-Val-Ala-Thr-OH: The presence of multiple valine residues and the combination of hydrophilic and hydrophobic amino acids contribute to its distinct properties .

Properties

Molecular Formula

C43H73N13O14

Molecular Weight

996.1 g/mol

IUPAC Name

(4S)-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C43H73N13O14/c1-20(2)32(40(66)50-23(7)36(62)56-35(24(8)57)43(69)70)53-30(59)18-48-39(65)28(15-25-16-46-19-49-25)52-41(67)34(22(5)6)55-42(68)33(21(3)4)54-29(58)17-47-38(64)27(12-13-31(60)61)51-37(63)26(45)11-9-10-14-44/h16,19-24,26-28,32-35,57H,9-15,17-18,44-45H2,1-8H3,(H,46,49)(H,47,64)(H,48,65)(H,50,66)(H,51,63)(H,52,67)(H,53,59)(H,54,58)(H,55,68)(H,56,62)(H,60,61)(H,69,70)/t23-,24+,26-,27-,28-,32-,33-,34-,35-/m0/s1

InChI Key

AFLCUVMBGFCYAA-MXGWNDODSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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